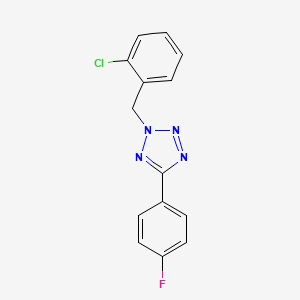
1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid involves multiple steps, including protection, activation, coupling reactions, and purification processes. For instance, a similar compound, [(11)C]-1, was synthesized from 4-OTBDPS-propiophenone in a multi-step process, indicating the complexity involved in synthesizing such molecules (Kumar et al., 2004).
Molecular Structure Analysis
Structural analyses, such as X-ray diffraction, are crucial for understanding the geometry and conformation of molecules. Dega-Szafran et al. (2007) utilized X-ray diffraction to study the crystal and molecular structure of a complex involving piperidine-3-carboxylic acid, demonstrating the importance of structural analysis in comprehending the molecular makeup of similar compounds (Dega‐Szafran, Jaskólski, & Szafran, 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs highlight the reactivity and interaction with other chemical entities. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters suggests a method for the deprotection of carboxylic acids, relevant for synthesizing similar complex molecules (Yoo, Hye, & Kyu, 1990).
Physical Properties Analysis
Understanding the physical properties, such as melting points, solubility, and crystalline structure, is essential for handling and applying these compounds. Investigations into compounds like 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone reveal insights into the conformational preferences and packing motifs in crystals, which are vital for predicting the behavior of related molecules in different environments (Nesterov, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for understanding how these molecules can be utilized and modified for specific purposes. The study by Moreno et al. (2023), exploring the ketoreductase activity of Δ1‐piperidine‐2‐carboxylate/Δ1‐pyrroline‐2‐carboxylate reductase for synthesizing chiral compounds, illustrates the potential chemical transformations that can be applied to similar structures (Moreno et al., 2023).
科学的研究の応用
Oxidative Debenzylation
The oxidative debenzylation process introduces 4-methoxy-α-methylbenzyl alcohol as a novel protecting group for carboxylic acids, facilitating the synthesis of esters through the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids. This process, which is compatible with several functional groups sensitive to reductive debenzylation, utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the hydrolysis of 4-methoxy-α-methyl benzyl esters, yielding the protected acids with good efficiency (Yoo et al., 1990).
High-Affinity, Selective σ Ligands
A study on sila-analogues of spiro[indane-1,4‘-piperidine] type ligands, including derivatives with 4-methoxybenzyl and 3-methylbut-2-enyl groups, reveals these compounds as high-affinity, selective σ ligands. The research includes the synthesis, structural analysis through crystal structure and NMR studies, and pharmacological evaluation of these ligands, emphasizing their potential in targeting central nervous system receptors (Tacke et al., 2003).
Antimicrobial Activity
Research into the antimicrobial properties of pyridine derivatives involves the synthesis of new compounds via the condensation of acid chlorides with piperazine derivatives. These compounds demonstrate variable and modest activity against certain strains of bacteria and fungi, highlighting the potential of piperidine-based structures in developing new antimicrobial agents (Patel et al., 2011).
Prenylated Benzoic Acid Derivatives
Investigations into the prenylated benzoic acid derivatives from Piper species uncover compounds with significant bioactivity, including antimicrobial and molluscicidal properties. These studies contribute to the understanding of natural product chemistry and their potential applications in medicine and pest control (Orjala et al., 1993).
特性
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(3-methylbut-2-enyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14(2)7-9-19(18(22)23)8-4-10-20(13-19)12-15-5-6-17(24-3)16(21)11-15/h5-7,11,21H,4,8-10,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXLHLSENUAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=CC(=C(C=C2)OC)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)
